

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibromo-5-fluorobenzene

Cat. No.: B075295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Halogenated Building Block

1,3-Dibromo-5-fluorobenzene, identified by the CAS number 1435-51-4, is a significant aryl fluorinated building block in modern organic synthesis.^[1] Its strategic placement of two bromine atoms and one fluorine atom on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. The fluorine atom, in particular, can influence the electronic properties of the final molecule, which is a critical consideration in designing new drug candidates and advanced materials.

Core Properties and Identification

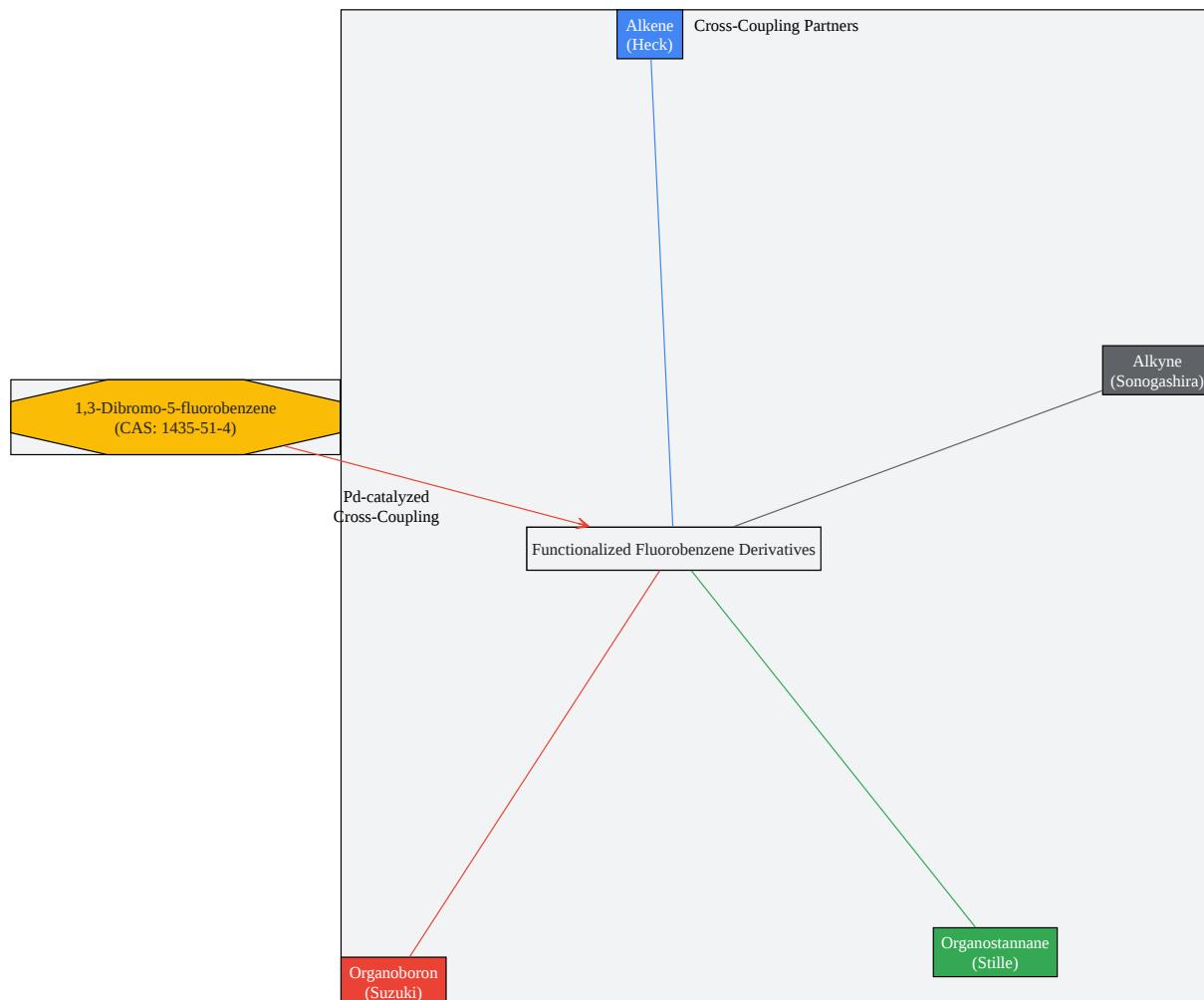
A clear understanding of the physicochemical properties of **1,3-Dibromo-5-fluorobenzene** is fundamental to its effective use in the laboratory.

Property	Value	Source(s)
CAS Number	1435-51-4	[1] [2] [3]
Molecular Formula	C ₆ H ₃ Br ₂ F	[1] [2] [3]
Molecular Weight	253.89 g/mol	[1] [2]
Appearance	Clear, colorless to light yellow liquid	[3] [4]
Boiling Point	204-206 °C at 768 mmHg	[1] [3] [5]
Density	2.018 g/mL at 25 °C	[1] [3] [5]
Refractive Index (n _{20/D})	1.577	[1] [3] [5]
InChI Key	ASWYHZXKFSLNLN- UHFFFAOYSA-N	[4] [5]
SMILES	Fc1cc(Br)cc(Br)c1	[4] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **1,3-Dibromo-5-fluorobenzene**.

- ¹H NMR: The proton NMR spectrum is a key tool for structural verification.[\[6\]](#)
- ¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.
- Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F and C-Br stretching frequencies.


Synthesis and Reactivity: A Chemist's Gateway to Complexity

The synthetic utility of **1,3-Dibromo-5-fluorobenzene** lies in its capacity to undergo selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization.

This compound is a common substrate in several named reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Stille Coupling: Reaction with organostannanes.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Heck Coupling: Reaction with alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes.
- Negishi Coupling: Reaction with organozinc reagents.

The diagram below illustrates the general reactivity of **1,3-Dibromo-5-fluorobenzene** in these pivotal cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Reactivity of **1,3-Dibromo-5-fluorobenzene** in cross-coupling reactions.

Key Applications in Research and Development

The versatility of **1,3-Dibromo-5-fluorobenzene** makes it a critical component in several areas of chemical innovation.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents. Its structure allows for the precise introduction of functional groups necessary for biological activity.
- **Agrochemicals:** This compound is instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.
- **Materials Science:** It is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.
- **Medicinal Chemistry:** It aids in structure-activity relationship (SAR) studies, helping scientists understand how molecular modifications affect a compound's therapeutic properties.
- **Isotope Labeling:** The deuterated form, **1,3-Dibromo-5-fluorobenzene-d3**, is used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[8][9]

Safety and Handling

Proper handling of **1,3-Dibromo-5-fluorobenzene** is essential to ensure laboratory safety. The following table summarizes its GHS hazard information.

GHS Information	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[10]
Signal Word	Warning	[10] [11] [12]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[10] [11] [12]
Precautionary Statements	P261: Avoid breathing fumes/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10] [11] [12]

Handling Recommendations:

- Work in a well-ventilated area, preferably a fume hood.[\[13\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[13\]](#)
- Avoid contact with skin and eyes.[\[13\]](#)
- Store in a tightly closed container in a cool, dry place.[\[13\]](#)

Experimental Protocol: Stille Coupling for Ligand Synthesis

An exemplary application of **1,3-Dibromo-5-fluorobenzene** is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene via a Stille reaction.[1][5][7]

Objective: To synthesize 5-fluoro-1,3-di(2-pyridyl)benzene from **1,3-Dibromo-5-fluorobenzene** and 2-(tri-n-butylstannyl)pyridine.

Materials:

- **1,3-Dibromo-5-fluorobenzene**
- 2-(tri-n-butylstannyl)pyridine
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous solvent (e.g., Toluene or DMF)
- Inert atmosphere (Nitrogen or Argon)

Methodology:

- Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve **1,3-Dibromo-5-fluorobenzene** in the anhydrous solvent.
- Reagent Addition: Add 2-(tri-n-butylstannyl)pyridine (2.2 equivalents) to the solution.
- Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).
- Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
- Purification: Purify the crude product by column chromatography to isolate the desired 5-fluoro-1,3-di(2-pyridyl)benzene.

The following diagram outlines this experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene | lookchem [lookchem.com]
- 4. A15078.14 [thermofisher.com]
- 5. 1,3-二溴-5-氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR spectrum [chemicalbook.com]
- 7. 1,3-Dibromo-5-fluorobenzene CAS#: 1435-51-4 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | TCI AMERICA [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1435-51-4 Name: 1,3-Dibromo-5-fluorobenzene3,5-Dibromofluorobenzene [xixisys.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075295#1-3-dibromo-5-fluorobenzene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com